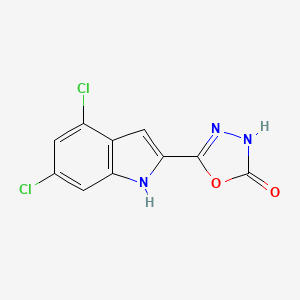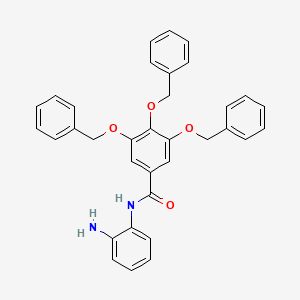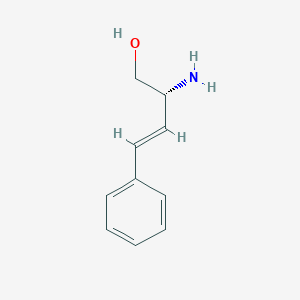
Sulfanylideneindiganyl--cadmium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfanylideneindiganyl–cadmium (1/1) is a coordination compound that has garnered significant interest due to its unique properties and potential applications in various fields. This compound consists of a cadmium ion coordinated with sulfanylideneindiganyl ligands, forming a complex with intriguing chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfanylideneindiganyl–cadmium (1/1) typically involves the reaction of cadmium salts with sulfanylideneindiganyl ligands under controlled conditions. One common method is to dissolve cadmium chloride in a suitable solvent, such as water or ethanol, and then add the sulfanylideneindiganyl ligand solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex. The resulting product is then purified through recrystallization or other suitable techniques .
Industrial Production Methods
Industrial production of Sulfanylideneindiganyl–cadmium (1/1) may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sulfanylideneindiganyl–cadmium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The ligands in the complex can be substituted with other ligands, resulting in new coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized sulfanylideneindiganyl–cadmium derivatives, while substitution reactions can produce a variety of new coordination compounds with different ligands .
Scientific Research Applications
Sulfanylideneindiganyl–cadmium (1/1) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: The compound is utilized in the development of advanced materials, including sensors and electronic devices
Mechanism of Action
The mechanism by which Sulfanylideneindiganyl–cadmium (1/1) exerts its effects involves its interaction with specific molecular targets and pathways. The cadmium ion in the complex can interact with various biomolecules, including proteins and nucleic acids, leading to changes in their structure and function. These interactions can result in the modulation of cellular processes, such as enzyme activity and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sulfanylideneindiganyl–cadmium (1/1) include other cadmium coordination complexes with different ligands, such as cadmium-amine complexes and cadmium-sulfide complexes .
Uniqueness
What sets Sulfanylideneindiganyl–cadmium (1/1) apart from similar compounds is its unique combination of ligands and the resulting properties. The presence of sulfanylideneindiganyl ligands imparts specific chemical and physical characteristics that make this compound particularly useful in certain applications, such as its enhanced catalytic activity and potential biological effects .
Properties
CAS No. |
879082-99-2 |
|---|---|
Molecular Formula |
CdInS |
Molecular Weight |
259.30 g/mol |
InChI |
InChI=1S/Cd.In.S |
InChI Key |
FCNBPGQGSGENIO-UHFFFAOYSA-N |
Canonical SMILES |
S=[In].[Cd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


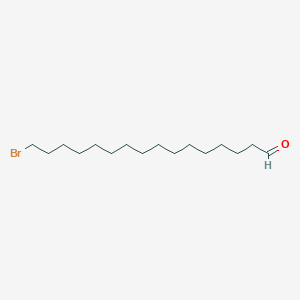

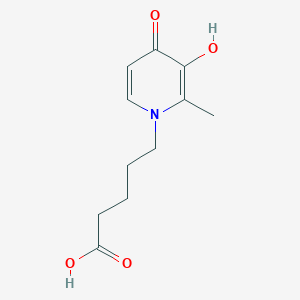
![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![N-[2-(Diethylamino)ethyl]-12-hydroxyoctadecanamide](/img/structure/B12593569.png)
boranyl](/img/structure/B12593576.png)
![(1S,2S,3R,5R)-2,3,5-trihydroxybicyclo[3.2.1]octan-6-one](/img/structure/B12593582.png)
![Silane, ([1,1'-biphenyl]-4-yldibromomethyl)trimethyl-](/img/structure/B12593588.png)
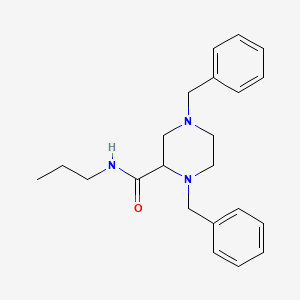
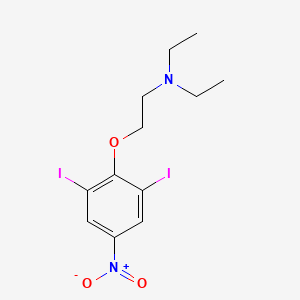
![Cyclohexanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12593616.png)
